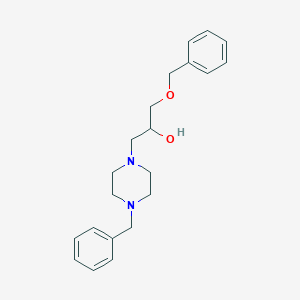
1,5,5-Trimethylpiperidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,5-Trimethylpiperidine-2,4-dione is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5,5-Trimethylpiperidine-2,4-dione can be synthesized through regioselective Dieckmann cyclization. This method involves the cyclization of β-keto esters under basic conditions to form the piperidine-2,4-dione ring . The reaction conditions typically include the use of sodium methoxide in methanol, followed by refluxing .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, and multicomponent reactions . These methods are designed to be scalable and cost-effective, ensuring the efficient production of the desired compounds.
Análisis De Reacciones Químicas
Types of Reactions
1,5,5-Trimethylpiperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and rhodium for hydrogenation . The reaction conditions vary depending on the desired product but often involve specific temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation can lead to the formation of various substituted piperidines .
Aplicaciones Científicas De Investigación
1,5,5-Trimethylpiperidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It is used in the development of pharmaceuticals due to its biological activity.
Industry: It is used in the production of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,5,5-Trimethylpiperidine-2,4-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
1,5,5-Trimethylpiperidine-2,4-dione can be compared with other similar compounds, such as:
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone group.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
118263-85-7 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
1,5,5-trimethylpiperidine-2,4-dione |
InChI |
InChI=1S/C8H13NO2/c1-8(2)5-9(3)7(11)4-6(8)10/h4-5H2,1-3H3 |
Clave InChI |
HOPSNALXOZCLNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C(=O)CC1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine](/img/structure/B13983505.png)
![4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline](/img/structure/B13983513.png)
![2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B13983517.png)


![7-Chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13983529.png)
![4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid](/img/structure/B13983530.png)




![5-Chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B13983572.png)
